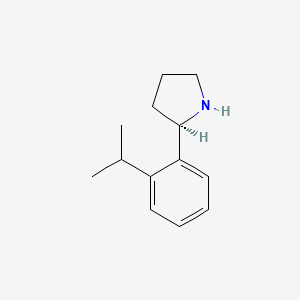

(2R)-2-(2-Isopropylphenyl)pyrrolidine

Description

BenchChem offers high-quality (2R)-2-(2-Isopropylphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(2-Isopropylphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2-propan-2-ylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10(2)11-6-3-4-7-12(11)13-8-5-9-14-13/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHFZXYLEIZSCX-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=CC=C1[C@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (2R)-2-(2-Isopropylphenyl)pyrrolidine

[1]

Executive Summary

(2R)-2-(2-Isopropylphenyl)pyrrolidine (CAS: 1213907-32-4) is a chiral secondary amine characterized by a pyrrolidine ring substituted at the C2 position with an ortho-isopropylphenyl moiety. Unlike its unsubstituted analog (2-phenylpyrrolidine), the presence of the bulky isopropyl group at the ortho position introduces significant steric hindrance, restricting bond rotation and influencing the molecule's conformational landscape. This compound serves as a critical scaffold in the synthesis of atropisomeric kinase inhibitors (e.g., TRK inhibitors like Larotrectinib analogs) and GPCR ligands, where the fixed spatial arrangement of the lipophilic aryl group is essential for binding selectivity.

Physicochemical Profile

The following data aggregates experimental and predicted values for the free base and its hydrochloride salt.

| Property | Value (Free Base) | Value (HCl Salt) | Notes |

| Molecular Formula | C₁₃H₁₉N | C₁₃H₂₀ClN | |

| Molecular Weight | 189.30 g/mol | 225.76 g/mol | |

| CAS Number | 1213907-32-4 | 2383086-10-8 | |

| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid | Salt form preferred for stability. |

| Boiling Point | ~285 °C (predicted) | N/A | High boiling point due to H-bonding. |

| Melting Point | < 25 °C | 145–150 °C (typical range) | Salt mp varies by polymorph/solvate. |

| pKa (Conj. Acid) | ~9.8 | N/A | Typical for dialkylamines. |

| LogP | 3.23 | N/A | High lipophilicity driven by i-Pr/Ph. |

| Solubility | DMSO, MeOH, DCM, Et₂O | Water (>50 mg/mL), MeOH, DMSO | Free base is sparingly soluble in water. |

| Chirality | (2R)-enantiomer | (2R)-enantiomer | Enantiomeric Excess (ee) >98% required. |

Structural & Stereochemical Analysis

The defining feature of this molecule is the steric clash between the pyrrolidine ring and the ortho-isopropyl group.

-

Rotational Restriction: The C2–C1' bond (connecting pyrrolidine to phenyl) possesses a higher rotational barrier than unsubstituted 2-phenylpyrrolidine. The isopropyl methine proton typically orients away from the pyrrolidine nitrogen to minimize steric repulsion (A(1,3)-strain).

-

Conformational Locking: This steric bulk biases the pyrrolidine ring pucker, often favoring an envelope conformation that places the bulky aryl group in a pseudo-equatorial position to reduce 1,3-diaxial interactions.

-

Pharmacophore Implication: In drug design, this "locked" conformation reduces the entropic penalty upon binding to a protein target, potentially increasing potency compared to more flexible analogs.

Caption: Mechanistic impact of the ortho-isopropyl substituent on conformational dynamics and binding thermodynamics.

Synthetic Methodologies

Achieving high enantiomeric excess (ee) for the (2R) isomer is critical. The Ellman Sulfinamide method is the industry standard for this transformation due to its reliability and high diastereoselectivity.

Protocol: Diastereoselective Synthesis via Ellman Auxiliary

This route avoids the use of unstable chiral organometallics by using a stable chiral auxiliary to direct the addition of the Grignard reagent.

Reagents:

-

4-Chlorobutanal

-

(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

-

(2-Isopropylphenyl)magnesium bromide

-

Ti(OEt)₄ (Lewis Acid)

Workflow:

-

Imine Formation: Condensation of 4-chlorobutanal with (R)-tert-butanesulfinamide in the presence of Ti(OEt)₄ (in THF) yields the chiral N-sulfinyl imine.

-

Grignard Addition: The (2-isopropylphenyl)magnesium bromide is added at -78°C. The bulky tert-butyl group of the auxiliary directs the attack to the Si-face, establishing the (R)-configuration at the new chiral center.

-

Cyclization & Deprotection: Treatment with HCl/MeOH removes the sulfinyl group and induces intramolecular nucleophilic substitution (nitrogen attacking the terminal chloride) to close the pyrrolidine ring in one pot.

Caption: Stereoselective synthesis of (2R)-2-(2-isopropylphenyl)pyrrolidine using Ellman's auxiliary chemistry.

Safety & Handling

As a secondary amine and potential skin irritant, strict safety protocols are required.

-

Hazards:

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.

-

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The HCl salt is significantly more stable to oxidation than the free base.

-

Incompatibility: Violent reaction with strong oxidizing agents and acid chlorides.

References

-

Ellman, J. A., et al. (2010). "Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine." Chemical Communications, 46(2), 222-224. Link

-

Smolecule. (2024). "(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride Product Monograph." Link

-

PubChem. (2025).[1] "2-Phenylpyrrolidine Compound Summary." National Library of Medicine. Link

-

Fisher Scientific. (2012). "Safety Data Sheet: Pyrrolidine." Link

(2R)-2-(2-Isopropylphenyl)pyrrolidine: Mechanistic Rationale and Asymmetric Synthesis in Modern Drug Discovery

Executive Summary

The chiral building block (2R)-2-(2-Isopropylphenyl)pyrrolidine (CAS: 1213907-32-4) has emerged as a structurally privileged scaffold in modern medicinal chemistry [1]. Characterized by a conformationally restricted pyrrolidine ring and a sterically demanding ortho-isopropylphenyl substituent, this molecule provides highly specific three-dimensional vectors for probing deep hydrophobic protein pockets. Its most notable application is in the rational design of next-generation Bcl-2 inhibitors—such as the Sonrotoclax (BGB-11417) clinical series—where precise stereochemistry is required to overcome acquired drug resistance in hematologic malignancies [2].

Mechanistic Rationale in Targeted Oncology

The B-cell lymphoma 2 (Bcl-2) protein is a critical regulator of the mitochondrial apoptotic pathway. In various cancers, Bcl-2 is overexpressed, sequestering pro-apoptotic proteins (like BAX and BAK) and preventing cell death [3]. First-generation inhibitors, such as Venetoclax, successfully bind to the P2 and P4 pockets of Bcl-2 to restore apoptosis. However, prolonged treatment frequently induces the G101V mutation , where a flexible glycine residue in the P2 pocket is replaced by a bulky valine, causing a severe steric clash that reduces Venetoclax binding affinity by ~180-fold [3].

The integration of the 2-(2-isopropylphenyl)pyrrolidine moiety directly addresses this resistance. The ortho-isopropyl group restricts the free rotation of the phenyl ring, forcing it into an orthogonal dihedral angle relative to the pyrrolidine core. This rigid, sp3-rich geometry allows the molecule to adopt a novel binding mode that shifts away from the mutated Val101 residue while maintaining a deep, broad hydrophobic interaction within the contracted P2 pocket [2].

Fig 1. Bcl-2 Apoptotic Pathway and the intervention of pyrrolidine-based next-generation inhibitors.

Synthetic Methodologies and Route Selection

Synthesizing highly sterically hindered chiral 2-arylpyrrolidines requires robust methodologies. While asymmetric hydrogenation of cyclic imines offers high enantioselectivity, it is often limited by the prohibitive cost of Iridium/Ruthenium catalysts at scale. Conversely, the nucleophilic addition of Grignard reagents to N-acyliminium ions, followed by classical chiral resolution, provides a highly scalable and cost-effective route for industrial drug development.

Table 1: Quantitative Comparison of Synthetic Routes for 2-Arylpyrrolidines

| Synthetic Methodology | Key Reagents / Catalysts | Overall Yield | Enantiomeric Excess (ee) | Scalability | Cost-Efficiency |

| Asymmetric Hydrogenation | Ir/Ru-chiral diphosphine, H₂ | 85–92% | >95% | High | Low (High catalyst cost) |

| N-Acyliminium Addition + Resolution | BF₃·Et₂O, Grignard, D-Tartaric Acid | 35–45% (post-resolution) | >99% | Very High | High (Cheap reagents) |

| Asymmetric [3+2] Cycloaddition | Chiral Lewis Acids, Azomethine Ylides | 60–75% | 85–90% | Moderate | Moderate |

Detailed Experimental Protocol: Nucleophilic Addition and Chiral Resolution

The following protocol outlines a self-validating, highly scalable synthesis of (2R)-2-(2-isopropylphenyl)pyrrolidine utilizing the N-acyliminium trapping method.

Fig 2. Step-by-step synthetic workflow for (2R)-2-(2-Isopropylphenyl)pyrrolidine via chiral resolution.

Step 1: Formation of the Sterically Hindered Grignard Reagent

-

Procedure : Magnesium turnings (1.1 eq) are activated with a catalytic amount of iodine in anhydrous THF under argon. 1-Bromo-2-isopropylbenzene (1.0 eq) is added dropwise, maintaining the internal temperature at 0 °C to 5 °C.

-

Causality : The ortho-isopropyl group introduces significant steric bulk, which can retard the oxidative addition of magnesium. Iodine activation is critical to initiate the reaction without requiring excessive thermal energy, which would otherwise promote unwanted Wurtz-type homocoupling byproducts.

Step 2: Generation and Trapping of the N-Acyliminium Ion

-

Procedure : N-Boc-2-methoxypyrrolidine (0.9 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Boron trifluoride etherate (BF₃·Et₂O, 1.2 eq) is added, followed immediately by the dropwise addition of the Grignard reagent from Step 1.

-

Causality : BF₃·Et₂O acts as a potent Lewis acid to abstract the methoxy group, generating a highly electrophilic, planar N-acyliminium intermediate. The cryogenic temperature (-78 °C) is mandatory to prevent the decomposition of this unstable intermediate and to suppress competitive elimination reactions (e.g., the formation of endocyclic enamines).

-

Self-Validating IPC (In-Process Control) : Quench a 0.1 mL aliquot with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The complete disappearance of the N-Boc-2-methoxypyrrolidine peak (m/z 216 [M+H]⁺) and the appearance of the target mass (m/z 290 [M+H]⁺) validates the total consumption of the electrophile.

Step 3: Deprotection to the Racemic Free Base

-

Procedure : The N-Boc protected intermediate is treated with Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:4 v/v) at room temperature for 2 hours, followed by basification with 2M NaOH to pH 10.

-

Causality : TFA cleanly cleaves the tert-butoxycarbonyl (Boc) group via an isobutylene elimination mechanism. Subsequent basification is strictly required to convert the water-soluble pyrrolidinium trifluoroacetate salt back into the lipophilic free base, enabling quantitative extraction into the organic phase.

Step 4: Chiral Resolution via Diastereomeric Salt Formation

-

Procedure : The racemic free base is dissolved in hot ethanol. D-(-)-Tartaric acid (0.5 eq) is added. The solution is allowed to cool slowly to room temperature, precipitating the (2R)-pyrrolidinium tartrate salt. The salt is filtered, washed, and treated with aqueous NaOH to yield the enantiopure (2R)-2-(2-isopropylphenyl)pyrrolidine.

-

Causality : Utilizing exactly 0.5 equivalents of the chiral resolving agent (the "half-equivalent method") maximizes the thermodynamic differentiation between the diastereomeric salts. The (2R)-enantiomer forms a highly crystalline, insoluble network with D-tartaric acid, driving the equilibrium toward precipitation and leaving the (2S)-enantiomer dissolved in the mother liquor.

-

Self-Validating IPC : Analyze the free-based precipitate via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The system is self-correcting: if the ee is <99%, the salt is simply recrystallized from hot ethanol until the strict thermodynamic purity threshold is met.

References

-

Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. ACS Publications - Journal of Medicinal Chemistry. Available at:[Link]

- WO2019210828A1 - Bcl-2 INHIBITORS.Google Patents.

-

Sonrotoclax (C49H59N7O7S). PubChem. Available at:[Link]

Sources

Structural & Conformational Dynamics of (2R)-2-(2-Isopropylphenyl)pyrrolidine: A Technical Analysis

Executive Summary

(2R)-2-(2-Isopropylphenyl)pyrrolidine (CAS: 1213907-32-4) represents a specialized class of sterically demanding chiral amines .[1] Unlike the unsubstituted analog nornicotine (2-phenylpyrrolidine), this scaffold incorporates a bulky isopropyl group at the ortho position of the phenyl ring.[2] This structural modification introduces significant torsional strain, restricting rotation around the C2–C1' bond and creating a defined, rigidified 3D pharmacophore.[2]

This guide analyzes the molecule as a high-value "privileged structure" in medicinal chemistry, specifically for targets requiring precise hydrophobic pocket occupancy (e.g., monoamine transporters, TRPV1 modulators, or as a chiral auxiliary).[2]

Molecular Architecture & Stereochemistry[1][2]

The core utility of (2R)-2-(2-Isopropylphenyl)pyrrolidine lies in its ability to project the nitrogen lone pair in a specific vector relative to the lipophilic aromatic domain, modulated by the ortho-isopropyl "locking" group.[1]

The "Ortho-Effect" and Conformational Lock

In 2-phenylpyrrolidine, the phenyl ring has a low rotational barrier.[1][2] However, the introduction of an isopropyl group at the ortho position (C2') creates a steric clash with the pyrrolidine ring protons (specifically H2 and H3).[2]

-

Atropisomerism Potential: While not a true atropisomer at room temperature (the barrier is typically <20 kcal/mol), the rotation is sufficiently hindered to favor specific rotameric populations in solution.[2]

-

Lipophilic Shielding: The isopropyl group shields one face of the pyrrolidine ring, potentially enhancing metabolic stability against N-oxidation or alpha-hydroxylation.[1]

Absolute Configuration

The (2R) configuration dictates the spatial arrangement of the amine relative to the aryl group.[2]

-

Cahn-Ingold-Prelog (CIP) Priority: Nitrogen > C(Aryl) > C(CH2) > H.[1]

-

3D Topology: In the lowest energy envelope conformation of the pyrrolidine ring, the (2R)-phenyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, while the ortho-isopropyl group orients away from the nitrogen to minimize steric repulsion.

Synthesis & Asymmetric Strategy

Accessing the (2R) enantiomer with high optical purity (>98% ee) requires overcoming the steric hindrance of the ortho-isopropyl group during C-C bond formation.[1]

Strategic Pathway: Enantioselective Hydrogenation

The most robust route for industrial scalability involves the asymmetric hydrogenation of the corresponding cyclic imine (3,4-dihydro-2H-pyrrole).[1]

Protocol Logic:

-

Precursor Assembly: Coupling of 2-isopropylphenyl lithium with a protected GABA-lactam derivative or via a Grignard addition to 4-chlorobutyronitrile followed by cyclization.[1][2]

-

Chiral Induction: The resulting imine is planar.[1][2] Hydrogenation using an Iridium-Phosphinooxazoline (Ir-PHOX) catalyst allows for face-selective hydride transfer.[1]

Experimental Protocol: Chiral Resolution (Alternative)

If asymmetric synthesis is not viable, resolution via diastereomeric salt formation is the standard validation method.[2]

-

Racemic Synthesis: React 4-chlorobutyronitrile with (2-isopropylphenyl)magnesium bromide. Reduce and cyclize to yield (±)-2-(2-isopropylphenyl)pyrrolidine.[1]

-

Resolution Agent: Use (S)-Mandelic acid or L-Tartaric acid .[1][2] The steric bulk of the isopropyl group often enhances the solubility difference between the diastereomeric salts.[2]

-

Recrystallization: Reflux in EtOH/EtOAc (1:3). The (2R)-amine salt typically crystallizes out (empirical verification required).[1]

-

Free Basing: Treat salt with 1M NaOH and extract into DCM.

Analytical Profiling & Validation

Validating the structure requires distinguishing the ortho-substituted isomer from para-isomers and confirming enantiopurity.[1]

NMR Signature (400 MHz, CDCl3)[2]

-

Diagnostic Shift: The ortho-isopropyl methine proton (septet) will show a distinct shift due to the anisotropic effect of the pyrrolidine nitrogen.[1]

-

Rotameric Broadening: At room temperature, the C2-H signal of the pyrrolidine (approx.[1][2] 4.2 ppm) may appear broadened due to restricted rotation of the aryl ring.[1][2]

-

13C NMR: Look for doubling of peaks if rotameric exchange is slow on the NMR timescale (unlikely at RT but possible at -40°C).

Chiral HPLC Method

To ensure >98% ee for biological testing:

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Phenyl absorption) |

| Retention | The (2R) enantiomer typically elutes second on AD-H columns (verify with standard).[1] |

Pharmacological Implications (SAR)

The (2R)-2-(2-Isopropylphenyl)pyrrolidine scaffold serves as a bioisostere for nicotine and phenyl-piperidines, but with distinct properties.[1]

Pharmacophore Mapping

The ortho-isopropyl group acts as a "Conformational Anchor" .[1][2]

-

Steric Exclusion: It prevents binding to receptors with narrow pockets (e.g., certain AChR subtypes) that accommodate the flatter nornicotine molecule.[2]

-

Hydrophobic Interaction: It targets large hydrophobic pockets in transporters (e.g., NET or DAT), potentially increasing potency compared to the unsubstituted analog.[2]

Applications in Drug Design[2][3][4]

-

TRPV1 Antagonists: Recent literature suggests 2-arylpyrrolidines with bulky aryl substituents can act as TRPV1 antagonists for pain management.[1][2] The isopropyl group adds necessary lipophilicity for CNS penetration.[1][2]

-

Chiral Auxiliaries: The (2R) isomer is used in asymmetric synthesis to induce chirality in alpha-alkylation reactions, where the bulky isopropyl group blocks one face of the enamine intermediate.[2]

References

-

Ivy Fine Chemicals. (n.d.).[1][2] (2R)-2-(2-isopropylphenyl)pyrrolidine Product Analysis. Retrieved from [1]

-

ChemScene. (2024).[1][2] 2-[4-(propan-2-yl)phenyl]pyrrolidine and Isomers: Structural Data. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 12416324: N-Isopropylpyrrolidine and Derivatives. Retrieved from [1]

-

MDPI. (2024).[1][2] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules. Retrieved from [1]

-

Gouda, et al. (2022).[1][2][3] Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent TRPV1 antagonist. European Journal of Medicinal Chemistry. Retrieved from

Sources

- 1. N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Application Scientist’s Guide to Chiral Pyrrolidine Organocatalysis

Executive Summary

This technical guide addresses the operational and mechanistic nuances of using chiral pyrrolidine derivatives—specifically Proline and Diarylprolinol Silyl Ethers (Jørgensen-Hayashi catalysts) —in asymmetric synthesis.[1] Unlike metal-based catalysis, which relies on Lewis acidity, these organocatalysts mimic enzymatic activation modes (enamine/iminium) to construct C-C and C-Heteroatom bonds with high stereocontrol.

This document is designed for bench scientists and process chemists. It moves beyond basic textbook definitions to cover catalyst selection logic , reaction progress kinetics , and industrial scale-up protocols .

Part 1: Mechanistic Foundations & Catalyst Selection

The utility of pyrrolidine organocatalysts rests on two distinct activation modes: HOMO activation (Enamine) and LUMO activation (Iminium) . Understanding which mode applies to your substrate is the first step in experimental design.

The Dual Activation Cycle

Pyrrolidines are "privileged" scaffolds because the secondary amine functionality allows for the reversible formation of enamines and iminium ions.

-

Enamine Activation (HOMO Raising):

-

Iminium Activation (LUMO Lowering):

-

Substrate:

-unsaturated aldehydes/ketones. -

Mechanism: Condensation forms an electron-deficient iminium ion, lowering the LUMO energy and facilitating nucleophilic attack (conjugate addition).

-

Key Reaction: Michael Addition, Friedel-Crafts alkylation.

-

Visualization of Catalytic Cycles

The following diagram illustrates the divergence in activation modes based on the substrate oxidation state.

Caption: Divergent activation pathways for pyrrolidine catalysts. Green path represents Enamine (HOMO) activation; Red path represents Iminium (LUMO) activation.

Part 2: Structural Evolution & Catalyst Choice

Why choose a Jørgensen-Hayashi catalyst over simple Proline? The decision depends on solubility, reactivity, and the specific transition state requirement.

| Feature | (L)-Proline | Jørgensen-Hayashi (Diarylprolinol Silyl Ether) |

| Solubility | Poor in organic solvents (DMSO/DMF/MeOH required). | Excellent in non-polar organics (DCM, Toluene, Ethers). |

| Stereocontrol | H-Bonding: Relies on carboxylic acid H-bonding to the electrophile (Zimmerman-Traxler-like TS). | Steric Steering: Bulky silyl ether groups physically block one face of the enamine/iminium. |

| Reactivity | Moderate. Often requires high loading (10-20 mol%). | High. Lower loadings possible (1-5 mol%). |

| Best For | Intermolecular Aldol, Mannich (where H-bonding is crucial). | Michael Addition, |

| Cost | Very Low. | Moderate to High (Recyclable).[6] |

The "Steric Steering" Mechanism

In Jørgensen-Hayashi catalysts, the bulky aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) combined with the silyl ether protection prevent the "top" face of the molecule from reacting. This forces the incoming reagent to approach from the bottom face, resulting in exceptional enantiomeric excess (ee), often >98%.

Part 3: Validated Experimental Protocols

Protocol A: The "List-Barbas" Intermolecular Aldol

Target: Synthesis of chiral

Reagents:

-

Aldehyde (1.0 equiv)

-

Acetone (Solvent & Reagent, 20 vol%)

-

DMSO (Co-solvent, 80 vol%)

-

(L)-Proline (20 mol%)

Step-by-Step Workflow:

-

Preparation: Dissolve (L)-Proline in the DMSO/Acetone mixture. Ensure the proline is fully suspended; it may not dissolve completely until the reaction progresses.

-

Addition: Add the aldehyde acceptor in one portion.

-

Incubation: Stir at room temperature (20-25°C) for 24-72 hours. Note: Proline reactions are kinetically slow.

-

Quench: Add saturated aqueous ammonium chloride.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Purification: Flash column chromatography. Crucial: Avoid basic conditions on silica (add 1% triethylamine if necessary) to prevent retro-aldol racemization.

Self-Validation:

-

NMR: Check for disappearance of aldehyde CHO peak.

-

Chiral HPLC: Use a Chiralpak AD-H or OD-H column to determine ee.

Protocol B: Asymmetric Michael Addition (Paroxetine Precursor)

Target: Enantioselective addition of aldehyde to nitroalkene. Reference: Hayashi, Y., et al. (2005). High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Three "One-Pot" Operations.

Reagents:

-

Aldehyde (Donor, 2.0 equiv)

-

Nitroalkene (Acceptor, 1.0 equiv)

-

Catalyst: (S)-TMS-Diarylprolinol (5 mol%)

-

Additive: Benzoic Acid (5 mol%) - Accelerates hydrolysis step.

-

Solvent: Toluene or DCM (0.5 M concentration).

Step-by-Step Workflow:

-

Catalyst Mix: Dissolve the Jørgensen-Hayashi catalyst and benzoic acid in Toluene.

-

Substrate Addition: Add the nitroalkene, followed by the aldehyde.

-

Reaction: Stir at 0°C to RT. The lower temperature often improves enantioselectivity (ee).

-

Monitoring: Monitor by TLC. The reaction is usually faster than Proline aldol (4-12 hours).

-

Workup: Direct purification is often possible, or reductive workup (NaBH4) to the alcohol to prevent epimerization of the

-chiral center during isolation.

Part 4: Industrial Scale-Up & Troubleshooting (RPKA)

Scaling organocatalysis presents unique challenges: catalyst deactivation and product inhibition. To diagnose these, we utilize Reaction Progress Kinetic Analysis (RPKA) as pioneered by Donna Blackmond.[7]

The "Same Excess" Protocol

To determine if your catalyst is dying or if the product is inhibiting the reaction:

-

Standard Run: Run the reaction with [Substrate] = 1.0 M and [Catalyst] = 0.1 M.

-

Same Excess Run: Start a new reaction with [Substrate] = 0.5 M and [Product] = 0.5 M (simulating 50% conversion).

-

Overlay: Plot Rate vs. [Substrate].

-

If curves overlay: No Inhibition.

-

If "Same Excess" run is slower: Product Inhibition or Catalyst Death .

-

Troubleshooting Decision Tree

Caption: Diagnostic flowchart for optimizing organocatalytic reactions based on kinetic profiles.

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000).[3][4] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[3]

-

Hayashi, Y., et al. (2005).[8] High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Three "One-Pot" Operations. Angewandte Chemie International Edition.

-

Marigo, M., & Jørgensen, K. A. (2006). Organocatalytic Asymmetric Synthesis of Chiral Pyrrolidines. Chemical Communications.

-

Blackmond, D. G. (2005).[9][10] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[7][9] Angewandte Chemie International Edition.

-

MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature.

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mt.com [mt.com]

- 8. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Donna G. Blackmond - Google Scholar [scholar.google.com]

Precision Engineering of Chirality: A Technical Guide to Proline-Derived Organocatalysis

Executive Summary

For decades, asymmetric synthesis relied heavily on transition metal catalysis and enzymatic systems. The paradigm shifted in the early 2000s with the validation of asymmetric organocatalysis —a field that utilizes small, chiral organic molecules to accelerate reactions with high stereocontrol. This guide focuses on the "workhorse" of this field: proline and its derivatives .

Awarded the Nobel Prize in Chemistry in 2021, this technology offers a metal-free, air-stable, and often biomimetic approach to constructing complex chiral architectures. This whitepaper provides a technical deep-dive into the mechanistic underpinnings, catalyst selection criteria, and validated protocols for implementing proline-mediated transformations in high-value synthesis.

Part 1: Mechanistic Architecture

To deploy these catalysts effectively, one must understand the distinct activation modes. Proline derivatives function primarily through aminocatalysis , cycling between covalent intermediates that alter the electronic profile of the substrate.

The Bifunctional Enamine Activation (HOMO Activation)

The most common mode for unmodified ketones and aldehydes is enamine catalysis .

-

Mechanism: The secondary amine of the catalyst condenses with a carbonyl substrate to form an iminium ion, which tautomerizes to a nucleophilic enamine.

-

Stereocontrol: In L-Proline catalysis, the carboxylic acid moiety acts as a Brønsted acid. It engages the electrophile (e.g., an aldehyde) via hydrogen bonding, directing it to a specific face of the enamine. This is known as the Houk-List Transition State , a highly organized, chair-like assembly resembling the Zimmerman-Traxler model.

Iminium Activation (LUMO Activation)

When applied to

-

Effect: This lowers the energy of the LUMO, making the

-carbon highly electrophilic and susceptible to nucleophilic attack (Michael addition). -

Catalyst Choice: While L-Proline can perform this, diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) are often superior due to steric shielding that prevents 1,2-addition and enhances 1,4-selectivity.

Visualization: The Catalytic Cycles

The following diagram illustrates the bifurcation between Enamine (nucleophilic) and Iminium (electrophilic) cycles.

Figure 1: The dual-activation pathways of proline-derived organocatalysis. The specific pathway is dictated by the saturation of the carbonyl substrate.

Part 2: Catalyst Selection & Engineering

Not all proline derivatives are equal.[2] The choice of catalyst dictates solubility, reaction rate, and resistance to parasitic side reactions (such as oxazolidinone formation).

Table 1: Comparative Analysis of Core Catalysts

| Feature | L-Proline | Jørgensen-Hayashi Catalysts |

| Structure | Native Amino Acid | Diarylprolinol Silyl Ether |

| Primary Utility | Intermolecular Aldol, Mannich | Michael Addition, |

| Solubility | Polar solvents (DMSO, DMF, MeOH) | Non-polar organic solvents (PhMe, CHCl |

| Mechanism | H-Bond directed (Carboxylic acid) | Steric shielding (Bulky silyl group) |

| Key Advantage | Cheap, available, biomimetic | High turnover, no oxazolidinone inhibition |

| Limitation | Low solubility in organic media; high loading (10-20%) | Expensive synthesis; sensitive to acid hydrolysis |

Why Move Beyond L-Proline?

While L-Proline is the historic standard for the List-Barbas Aldol Reaction , it suffers in non-polar solvents. In reactions involving aldehydes, L-Proline can form stable oxazolidinones (parasitic species) that sequester the catalyst and stall the reaction.

The Solution: Jørgensen-Hayashi catalysts (e.g., (S)-

Part 3: Validated Experimental Protocols

Protocol A: The Direct Intermolecular Aldol Reaction

Target: Synthesis of chiral

Materials:

-

p-Nitrobenzaldehyde (1.0 equiv)

-

Acetone (Solvent & Reagent, 20 equiv)

-

L-Proline (20 mol%)

-

DMSO (Optional co-solvent for solubility)

Step-by-Step Workflow:

-

Preparation: Dissolve p-nitrobenzaldehyde in a mixture of DMSO and Acetone (1:4 ratio). Note: Acetone acts as both the nucleophile precursor and solvent.

-

Catalyst Addition: Add L-Proline (20 mol%) in one portion. The reaction mixture acts as a homogeneous system (or slightly heterogeneous if neat acetone is used).

-

Incubation: Stir at room temperature (20-25°C) for 12-24 hours.

-

QC Check: Monitor by TLC. The formation of the aldol product is usually slower than metal-catalyzed variants.

-

-

Workup: Quench with saturated ammonium chloride (aq). Extract with ethyl acetate.

-

Purification: Silica gel chromatography.

-

Critical: Avoid high acidity in the mobile phase to prevent retro-aldol or dehydration (elimination of water to form the enone).

-

Self-Validating Logic:

-

If the reaction turns dark brown/black rapidly, it indicates decomposition (often polymerization of the aldehyde).

-

If conversion stalls, add 5-10% water. A small amount of water aids in the hydrolysis of the iminium intermediate to release the product and regenerate the catalyst.

Protocol B: Enantioselective Michael Addition

Target: Synthesis of

Materials:

-

Aldehyde (e.g., Propanal) (2.0 equiv)

-

Nitroalkene (1.0 equiv)

-

Jørgensen-Hayashi Catalyst (10 mol%)

-

Solvent: Toluene or CHCl

Step-by-Step Workflow:

-

Setup: In a vial, dissolve the nitroalkene in Toluene (0.5 M).

-

Catalyst: Add the diphenylprolinol silyl ether catalyst (10 mol%).

-

Initiation: Add the aldehyde (2.0 equiv). Why excess? Aldehydes can self-aldolize; excess ensures the enamine attacks the nitroalkene (Michael acceptor) preferentially.

-

Reaction: Stir at 0°C to RT. Lower temperatures often improve enantioselectivity (ee).

-

Quench/Workup: Once the nitroalkene is consumed (TLC/NMR), quench with water.

-

In Situ Reduction (Optional): The resulting aldehyde is often unstable. It is standard practice to reduce it immediately to the alcohol using NaBH

in MeOH for easier isolation and characterization.

Part 4: Industrial Scalability & Troubleshooting

The "Water Effect"

Water plays a dual role in proline catalysis.

-

The Poison: In strictly anhydrous conditions using molecular sieves, the catalytic cycle can stall because the final hydrolysis step (releasing product from iminium) is retarded.

-

The Promoter: Adding defined amounts of water (e.g., 2-5 equiv) or using "wet" solvents often increases turnover frequency (TOF).

Catalyst Recycling

For industrial applications, 20 mol% loading is costly.

-

Immobilization: Proline can be tethered to polystyrene or silica supports. However, this often reduces enantioselectivity due to altered conformational freedom.

-

Extraction: L-Proline is water-soluble. In the List-Barbas protocol, the catalyst can be extracted into the aqueous phase during workup, while the organic product remains in the organic phase. The aqueous phase can sometimes be concentrated and reused, though activity drops due to product inhibition.

Troubleshooting Guide

| Symptom | Root Cause | Corrective Action |

| Low Conversion | Product inhibition or catalyst sequestration (Oxazolidinone). | Increase solvent volume; Switch to Jørgensen-Hayashi catalyst; Add small amount of water. |

| Low ee | Background reaction (uncatalyzed) or high temperature. | Lower temperature (0°C or -20°C); Ensure slow addition of electrophile. |

| Dehydration (Enone formation) | Reaction mixture too acidic or basic during workup. | Buffer the workup (pH 7); Avoid prolonged exposure to silica gel. |

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000).[3][4][5][6][7] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[3][6][7]

-

Notz, W., & List, B. (2000).[6] Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society.[3][6][7]

-

Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction. Angewandte Chemie International Edition.

-

Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, L., & Jørgensen, K. A. (2012).[1] The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research.

-

Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. Journal of Organic Chemistry.

- Houk, K. N., & List, B. (2004). The Houk-List Transition States for Organocatalytic Mechanisms. (Contextual citation based on general consensus of the model named after these authors).

Sources

- 1. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]

- 4. B. List, R. A. Lerner and C. F. Barbas III, “Proline-Catalyzed Direct Asymmetric Aldol Reactions,” Journal of the American Chemical Society, Vol. 122, No. 10, 2000, pp. 2395-2396. - References - Scientific Research Publishing [scirp.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. semanticscholar.org [semanticscholar.org]

Stereoselective Synthesis Using Chiral Auxiliaries: A Technical Implementation Guide

Executive Summary

In the high-stakes environment of pharmaceutical development, enantiomeric purity is not merely a regulatory hurdle; it is a determinant of therapeutic index and safety. While catalytic asymmetric synthesis has advanced significantly, chiral auxiliaries remain the industry workhorse for early-phase drug discovery and complex natural product synthesis. Their value lies in predictability , scalability , and the ability to generate diastereomers—allowing for the chromatographic purification of stereocenters, a feature catalytic methods often lack.

This guide provides a rigorous technical analysis of the three dominant auxiliary platforms: Evans Oxazolidinones , Myers Pseudoephedrine , and Ellman Sulfinamides .

Part 1: Strategic Framework & Mechanistic Logic

The "Temporary Stereocenter" Strategy

The fundamental logic of chiral auxiliaries is the temporary transformation of a prochiral substrate into a chiral entity.[1] Unlike catalysis, which relies on transient interactions, auxiliaries form covalent bonds, creating a rigid scaffold that biases the approach of reagents.

The General Workflow

The lifecycle of an auxiliary-mediated synthesis follows a strict thermodynamic and kinetic path:

Figure 1: The cyclic lifecycle of chiral auxiliary synthesis.[2][3] Note the critical "Purification" step at the diastereomeric stage, which ensures high e.e. in the final product.

Part 2: The Evans Oxazolidinone Platform

Best For:

Mechanistic Insight: The Chelation-Controlled Enolate

The success of the Evans auxiliary relies on the formation of a rigid Z-enolate . When an

This chelation locks the conformation. The bulky group on the auxiliary (isopropyl or benzyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

Figure 2: The Zimmerman-Traxler-like transition state of the Evans Li-enolate. The lithium chelation (red) creates a rigid bicycle, while the auxiliary's steric bulk (black) dictates the trajectory of the electrophile.

Standard Operating Procedure: -Alkylation

Objective: Methylation of hydrocinnamic acid derivative.

-

Attachment:

-

React hydrocinnamoyl chloride with (S)-4-benzyl-2-oxazolidinone using

-BuLi in THF at -78°C.

-

-

Enolization:

-

Cool a solution of the imide (1.0 equiv) in dry THF to -78°C.

-

Add LiHMDS (1.1 equiv) dropwise. Stir for 30-45 min.

-

Critical Note: LiHMDS is preferred over LDA to minimize nucleophilic attack on the auxiliary carbonyl.

-

-

Alkylation:

-

Add MeI (3-5 equiv) rapidly.

-

Allow to warm slowly to 0°C over 2-3 hours.

-

Checkpoint: Monitor by TLC. The diastereomeric ratio (d.r.) is typically >95:5.

-

-

Cleavage (Hydrolysis):

-

To recover the acid: Treat with LiOH /

in THF/Water at 0°C. -

Why Peroxide? The peroxide anion is more nucleophilic than hydroxide (alpha-effect) but less basic, preventing racemization of the newly formed stereocenter.

-

Part 3: The Myers Pseudoephedrine Platform

Best For: Synthesis of highly enantioenriched carboxylic acids, alcohols, and aldehydes.[4][5][6]

Mechanistic Insight: Cooperative Lithium Clustering

Developed by Andrew Myers, this method utilizes pseudoephedrine as a scaffold. Unlike the Evans system, the Myers enolate relies heavily on the presence of Lithium Chloride (LiCl) .

-

The alkoxide of pseudoephedrine directs the formation of the enolate.

-

LiCl facilitates the formation of a reactive aggregate that accelerates alkylation while maintaining strict facial selectivity.

Standard Operating Procedure: Alkylation

-

Preparation:

-

Enolization:

-

Add LDA (2.0 - 2.2 equiv) at -78°C.

-

Mechanistic Note: The first equivalent deprotonates the hydroxyl group; the second forms the enolate.

-

-

Reaction:

-

Add alkyl halide (RX).

-

Warm to 0°C or room temperature depending on RX reactivity.

-

-

Cleavage:

-

To Alcohol:

(LAB reagent) yields the primary alcohol directly. -

To Acid: Acidic or basic hydrolysis (refluxing NaOH).

-

Part 4: The Ellman Sulfinamide Platform

Best For: Asymmetric synthesis of amines (chiral amines are present in >40% of small molecule drugs).

Mechanistic Insight: The Imine Activation

Tert-butanesulfinamide acts as a chiral ammonia equivalent.[8] Condensation with aldehydes/ketones yields

-

The sulfinyl group is electron-withdrawing, activating the C=N bond for nucleophilic attack.

-

It creates a chair-like transition state with Grignard reagents, directing addition to one face.

Standard Operating Procedure: Chiral Amine Synthesis

-

Condensation:

-

React ketone/aldehyde with (R)-tert-butanesulfinamide and

in THF. -

Role of Ti: Lewis acid catalyst and water scavenger to drive equilibrium.

-

-

Nucleophilic Addition:

-

Cool the sulfinyl imine in THF to -48°C or -78°C.

-

Add Grignard reagent (RMgBr).

-

Result: Formation of the sulfinamide-protected amine with high d.r.[9]

-

-

Deprotection:

-

Treat with HCl in dioxane/methanol at room temperature.

-

Result: The sulfinyl group is cleaved, yielding the chiral amine hydrochloride salt.

-

Part 5: Comparative Analysis & Data

| Feature | Evans Oxazolidinone | Myers Pseudoephedrine | Ellman Sulfinamide |

| Primary Product | |||

| Key Reagent | LiHMDS / Boron Triflates | LDA / LiCl | Grignard / Organolithium |

| Cleavage Conditions | LiOH/ | Acid or Base (Flexible) | Mild Acid (HCl/MeOH) |

| Atom Economy | Low (Large auxiliary) | Moderate | High (Small auxiliary) |

| Scalability | High (Crystalline intermediates) | High (Cheap starting material) | High (Industrial standard) |

| Typical d.r. | > 95:5 | > 95:5 | > 90:10 (often >98:2) |

Part 6: Troubleshooting & Optimization

Racemization during Cleavage

-

Problem: The newly formed stereocenter is

to a carbonyl. Harsh basic hydrolysis can deprotonate this position, destroying chirality. -

Solution (Evans): Use the LiOH/

method.[10] The hydroperoxide anion (

Incomplete Enolization

-

Problem: Low yield or poor selectivity.

-

Solution (Myers): Ensure LiCl is strictly anhydrous. Moisture kills the cooperative aggregate. Flame-dry the salt immediately before adding solvent.

Separation of Diastereomers[1][12]

-

Strategic Advantage: Unlike enantiomers, the diastereomeric intermediates (e.g., the acylated Evans auxiliary) have different physical properties.

-

Protocol: Always perform HPLC or flash chromatography before cleavage. This allows you to carry forward material with >99% e.e., correcting for any minor selectivity slips in the reaction step.

References

-

Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104, 1737–1739.[11] Link

-

Myers, A. G.; Yang, B. H.; Chen, H.; Gleason, J. L. "Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis."[4][7][12] Journal of the American Chemical Society, 1994 , 116, 9361–9362.[4] Link

-

Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[4] Journal of the American Chemical Society, 1997 , 119, 6496–6511.[4] Link

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002 , 35, 984–995.[13][14] Link

-

Collum, D. B., et al. "Evans Enolates: Solution Structures of Lithiated Oxazolidinone-Derived Enolates." Journal of the American Chemical Society, 2015 , 137, 13414–13424. Link[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids,… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. acs.figshare.com [acs.figshare.com]

- 8. Ellman's Sulfinamides [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. uwindsor.ca [uwindsor.ca]

- 11. chemistry.williams.edu [chemistry.williams.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

The Pyrrolidine Scaffold in Natural Products: A Technical Guide to Biosynthesis, Pharmacology, and Drug Design

Topic: Role of pyrrolidine scaffold in natural products Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—is a privileged scaffold in medicinal chemistry and chemical biology.[1] Ubiquitous in the plant kingdom, it forms the core of alkaloids ranging from the simple (nicotine) to the complex (spiro-oxindoles). For drug development professionals, the pyrrolidine moiety offers unique stereochemical rigidity, defined vectors for substituent display, and favorable pharmacokinetic properties. This guide synthesizes the structural, biosynthetic, and synthetic aspects of pyrrolidine natural products, culminating in their translation into FDA-approved therapeutics.

Structural & Stereochemical Fundamentals

The pyrrolidine ring is not merely a linker; it is a stereochemical control element. Unlike the six-membered piperidine ring which exists predominantly in a chair conformation, the five-membered pyrrolidine ring adopts an envelope (

-

Puckering & Rigidity: The ring undergoes rapid pseudorotation. Substituents on the ring can lock it into specific conformations, directing vectors for hydrogen bonding or hydrophobic interaction. This "proline effect" is crucial in peptide mimetics, where a pyrrolidine ring can induce a

-turn structure, stabilizing the bioactive conformation of a peptide backbone. -

Basicity & Solubility: Pyrrolidine is a secondary amine with a pKa

11.3 (conjugate acid). In natural products, the nitrogen is often methylated or part of a bridgehead, modulating this basicity. The scaffold significantly enhances aqueous solubility compared to carbocyclic analogs, a critical parameter in ADME optimization.

Biosynthetic Origins: The Ornithine Pathway[2]

Nature constructs the pyrrolidine ring primarily from the amino acid L-ornithine.[2] This pathway is the foundational logic for a vast array of alkaloids, including tropanes and pyrrolizidines.

Mechanistic Flow[3][4][5]

-

Decarboxylation: L-Ornithine is decarboxylated by Ornithine Decarboxylase (ODC) to form Putrescine .[2][3]

-

Methylation: Putrescine is N-methylated by Putrescine N-methyltransferase (PMT) to yield N-methylputrescine .

-

Oxidation & Cyclization: N-methylputrescine oxidase (MPO) converts the primary amine to an aldehyde, which spontaneously cyclizes to form the N-methyl-

-pyrrolinium cation .

This cation is the universal electrophile. It is attacked by various nucleophiles (e.g., acetoacetyl-CoA, nicotinic acid derivatives) to generate diverse alkaloid classes.

Visualization: Biosynthetic Logic

Caption: The central role of the N-methyl-pyrrolinium cation in diverging alkaloid pathways.[4]

Major Classes & Pharmacological Profiles

The versatility of the pyrrolidine scaffold allows for a broad spectrum of biological activities.[1]

| Class | Representative Natural Product | Mechanism of Action | Therapeutic Application |

| Simple Pyrrolidines | Nicotine | Agonist at Nicotinic Acetylcholine Receptors (nAChRs). | CNS stimulation; Smoking cessation models. |

| Pyrrolizidines | Retronecine | DNA alkylation (after metabolic activation to pyrroles). | Generally toxic (hepatotoxic); research tools for tumorigenesis. |

| Indolizidines | Castanospermine | Inhibitor of | Potential antiviral (HIV, Dengue) and antidiabetic. |

| Tropanes (Bicyclic) | Atropine / Cocaine | Muscarinic antagonist / DAT inhibitor. | Anticholinergic (ophthalmology, bradycardia) / Anesthetic. |

| Benzylpyrrolidines | Anisomycin | Inhibits peptidyl transferase (80S ribosome). | Antibiotic; Activator of p38/JNK MAPK pathways (research tool). |

Synthetic Strategies: 1,3-Dipolar Cycloaddition[1][7][8][9]

While total synthesis often mimics biosynthesis, the 1,3-dipolar cycloaddition of azomethine ylides is the premier method in medicinal chemistry for constructing highly substituted pyrrolidine rings with precise stereocontrol.

Reaction Logic

The reaction involves the condensation of an

Advantages:

-

Stereospecificity: The geometry of the alkene is conserved.

-

Complexity: Generates up to four contiguous stereocenters in a single step.

-

Atom Economy: High, with water and CO2 as the only byproducts.

Case Studies in Drug Discovery

Case Study 1: Captopril (ACE Inhibitor)

-

Origin: Modeled after teprotide, a peptide from the venom of the Brazilian pit viper (Bothrops jararaca).

-

Role of Scaffold: The terminal L-proline residue was identified as critical for binding to the active site of Angiotensin-Converting Enzyme (ACE).

-

Optimization: Researchers replaced the labile peptide bonds with a simple acyl-proline structure and added a thiol group to coordinate the zinc ion in the enzyme, leading to Captopril.

Case Study 2: HCV NS5A Inhibitors (Ombitasvir, Pibrentasvir)[10]

-

Challenge: The NS5A protein of the Hepatitis C Virus forms a symmetric dimer. Inhibitors must span a large distance and match this symmetry.

-

Role of Scaffold: The pyrrolidine ring acts as a rigid "spacer" and "connector."

-

Rigidity: It reduces the entropic penalty of binding.

-

Vector Alignment: It orients the peptidomimetic "caps" (often valine derivatives) into the correct position to interact with the protein surface.

-

Potency: Pibrentasvir utilizes a benzimidazole-linked pyrrolidine scaffold to achieve picomolar potency against multiple HCV genotypes.

-

Visualization: SAR Logic in HCV Inhibitors

Caption: The pyrrolidine scaffold serves as a rigid connector in symmetric HCV NS5A inhibitors.

Experimental Protocols

Protocol A: Isolation of Nicotine from Tobacco Leaves

A classic acid-base extraction demonstrating alkaloid solubility principles.

Reagents: Dried tobacco leaves (5 g), 5% NaOH solution, Diethyl ether, Anhydrous

-

Maceration: Grind 5 g of dried tobacco leaves into a fine powder. Place in a beaker and mix thoroughly with 100 mL of 5% NaOH solution. Stir for 15 minutes.

-

Filtration: Filter the mixture through a Büchner funnel to remove plant fibers. Press the residue to extract maximum liquid.

-

Extraction: Transfer the filtrate to a separatory funnel. Add 30 mL of diethyl ether. Shake vigorously for 2 minutes, venting frequently. Allow layers to separate.

-

Observation: Nicotine free base migrates into the top ether layer.

-

-

Collection: Collect the ether layer. Repeat extraction of the aqueous layer two more times with 30 mL ether. Combine all ether fractions.

-

Drying: Add anhydrous

to the combined ether extract to remove trace water. Filter off the solid desiccant. -

Evaporation: Evaporate the ether in a fume hood (or rotary evaporator) to yield a yellow-brown oil (Crude Nicotine).

-

Validation: Dissolve a drop of the oil in 1 mL methanol. Add 1 mL of saturated picric acid solution.

-

Result: Formation of yellow crystals (Nicotine Dipicrate, mp 223–224°C) confirms the presence of nicotine.

-

Protocol B: Synthesis of Pyrrolidine via 1,3-Dipolar Cycloaddition

A standard procedure for generating highly substituted pyrrolidine scaffolds.

Reagents: Sarcosine (1.0 equiv), Paraformaldehyde (or specific aldehyde, 1.2 equiv), N-methylmaleimide (Dipolarophile, 1.0 equiv), Toluene (Solvent).

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Sarcosine (89 mg, 1 mmol) and Paraformaldehyde (36 mg, 1.2 mmol) in Toluene (10 mL).

-

Addition: Add N-methylmaleimide (111 mg, 1 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (110°C) with stirring.

-

Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane) until the starting maleimide is consumed (approx. 2–4 hours).

-

Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (SiO2) to yield the bicyclic pyrrolidine adduct.

-

Yield Expectation: 75–90%.[5]

-

Stereochemistry: The cis-fused product is typically favored due to the concerted nature of the reaction.

-

References

-

Biosynthesis of the pyrrolidine rings of cocaine and cuscohygrine from [5-14C]-ornithine. Journal of the American Chemical Society. Link

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Link

-

Highlights of the Structure-Activity Relationships of Benzimidazole Linked Pyrrolidines Leading to the Discovery of the Hepatitis C Virus NS5A Inhibitor Pibrentasvir. Journal of Medicinal Chemistry. Link

-

Novel spiroketal pyrrolidine GSK2336805 potently inhibits key hepatitis C virus genotype 1b mutants. Journal of Medicinal Chemistry.[10][11] Link

-

Synthesis of pyrrolizidines and indolizidines by multicomponent 1,3-dipolar cycloaddition of azomethine ylides. Beilstein Journal of Organic Chemistry. Link

-

Extraction of Nicotine from Tobacco Waste. Journal of Applied Chemistry. Link

Sources

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. Frontiers | Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. iris.unife.it [iris.unife.it]

- 7. Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highlights of the Structure-Activity Relationships of Benzimidazole Linked Pyrrolidines Leading to the Discovery of the Hepatitis C Virus NS5A Inhibitor Pibrentasvir (ABT-530) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 10. Novel spiroketal pyrrolidine GSK2336805 potently inhibits key hepatitis C virus genotype 1b mutants: from lead to clinical compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Introduction to enantioselective transformations

An In-Depth Guide to Enantioselective Transformations: Principles, Strategies, and Applications

Executive Summary

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its function, particularly within biological systems. Many pharmaceuticals, agrochemicals, and natural products are chiral, existing as a pair of non-superimposable mirror images called enantiomers.[1][2] Often, only one enantiomer elicits the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern chemical and pharmaceutical development.[3][4] This guide provides a comprehensive overview of the core strategies for achieving enantioselective control, designed for researchers, scientists, and drug development professionals. We will explore the foundational principles of chirality, delve into the mechanistic intricacies of major synthetic strategies—including chiral auxiliaries and enantioselective catalysis—and provide practical insights into method selection and industrial application.

The Foundation: Chirality and Its Significance

The "Handedness" of Molecules

Chirality, from the Greek word for hand (cheir), is a property of asymmetry.[5] A molecule is chiral if it is non-superimposable on its mirror image.[2][6] These non-superimposable mirror images are known as enantiomers . The most common source of chirality in organic molecules is a stereocenter, typically a carbon atom bonded to four different substituents.[2][5]

Enantiomers vs. Diastereomers

Stereoisomers are molecules with the same connectivity but different spatial arrangements of atoms. They are broadly classified into two types:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[2][6] They possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, differing only in their interaction with plane-polarized light (optical activity) and other chiral molecules.[2][7]

-

Diastereomers: Stereoisomers that are not mirror images of each other.[5] This occurs in molecules with two or more stereocenters. Unlike enantiomers, diastereomers have distinct physical and chemical properties, a crucial feature exploited in certain synthetic strategies.[5]

The Critical Role in Drug Development

Biological systems, such as enzymes and receptors, are inherently chiral. This means they often interact differently with the two enantiomers of a chiral drug molecule.[3][4] This selective interaction can lead to profound differences in pharmacology, toxicology, and clinical response. The ability to produce enantiomerically pure compounds is therefore not just an academic challenge but a regulatory and safety imperative in the pharmaceutical industry.[3][8]

Quantifying Success: Enantiomeric Excess (ee)

The success of an enantioselective transformation is quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in excess of the other. It is expressed as a percentage:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|

A racemic mixture has 0% ee, while an enantiopure sample has 100% ee.

Core Strategies for Enantioselective Control

The primary goal of enantioselective synthesis is to transfer chirality from a known source to a prochiral substrate, creating a new stereocenter with a predictable configuration. This can be broadly achieved through stoichiometric or catalytic approaches.

Caption: Major strategies for enantioselective transformations.

Chiral Auxiliary-Based Synthesis: The Stoichiometric Approach

This strategy involves temporarily attaching a chiral molecule, the chiral auxiliary , to an achiral substrate.[1][4] The auxiliary's inherent chirality sterically directs a subsequent reaction to one of the two faces of the substrate, resulting in a diastereoselective transformation.[4] Because diastereomers have different physical properties, they can often be separated. Finally, the auxiliary is cleaved, yielding the enantioenriched product and, ideally, recovering the auxiliary for reuse.[1]

Causality: The key principle is converting an enantioselective challenge into a diastereoselective one. The formation of two potential products (e.g., R,R and S,R from an R-auxiliary) creates diastereomers with different transition state energies, favoring the formation of the lower-energy product.[4]

Caption: Workflow for chiral auxiliary-based synthesis.

Case Study: Evans' Oxazolidinone Auxiliaries Pioneered by David A. Evans, chiral oxazolidinones (derived from amino acids) are among the most reliable and widely used auxiliaries, particularly for the asymmetric alkylation of enolates.[1][9]

Experimental Protocol: Asymmetric Alkylation via an Evans Auxiliary

-

Acylation: The chiral oxazolidinone auxiliary is acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride) to form the N-acyl imide.

-

Enolate Formation: The N-acyl imide is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to form a stereodefined (Z)-enolate. The auxiliary's substituent sterically blocks one face of the enolate.

-

Alkylation: The enolate is reacted with an electrophile (e.g., benzyl bromide). The electrophile approaches from the less hindered face, opposite the auxiliary's bulky group, leading to the formation of one diastereomer in high excess.

-

Cleavage: The alkylated imide is hydrolyzed (e.g., with lithium hydroxide/hydrogen peroxide) to cleave the auxiliary, yielding the chiral carboxylic acid and recovering the oxazolidinone.

| Strategy | Advantages | Disadvantages |

| Chiral Auxiliary | High reliability and predictability; well-established protocols; diastereomeric products can be purified. | Stoichiometric use of the chiral source; requires additional attachment and cleavage steps, lowering atom economy. |

Enantioselective Catalysis: The Atom-Economical Approach

In contrast to the stoichiometric use of auxiliaries, enantioselective catalysis employs a small, substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product.[3] This approach is highly atom-economical and is the preferred method for large-scale industrial synthesis.[8][10] The field is dominated by three main pillars: transition metal catalysis, organocatalysis, and biocatalysis.[11][12]

This approach utilizes a central metal atom (e.g., Ru, Rh, Ir, Ti) coordinated to a chiral organic ligand.[11][13] The ligand creates a chiral environment around the metal center, which then coordinates the substrate and facilitates a chemical transformation with high enantioselectivity. The pioneering work by Knowles, Noyori, and Sharpless in this area was recognized with the 2001 Nobel Prize in Chemistry.[14]

Landmark Reaction 1: Noyori Asymmetric Hydrogenation This reaction provides a highly efficient method for the enantioselective reduction of ketones and certain olefins to chiral alcohols using a Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst and hydrogen gas.[13][15][16]

Mechanism Insight: The catalyst operates through a "metal-ligand bifunctional" mechanism. The ruthenium center acts as a Lewis acid to activate the ketone, while a protonated amine on the chiral ligand participates in the hydrogen transfer via a six-membered pericyclic transition state. This highly organized transition state is responsible for the exquisite stereocontrol.[17]

Caption: Simplified catalytic cycle for Noyori hydrogenation.

Landmark Reaction 2: Sharpless Asymmetric Epoxidation This reaction enables the highly predictable and reliable enantioselective epoxidation of primary and secondary allylic alcohols using a catalyst formed from titanium tetra(isopropoxide), diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[18][19][20]

Mechanism Insight: The active catalyst is a dimeric titanium complex where two metal centers are bridged by two tartrate ligands.[18][21] This structure creates a rigid chiral pocket. The allylic alcohol substrate coordinates to one of the titanium centers, and the TBHP delivers an oxygen atom to one specific face of the double bond, dictated by the chirality of the DET ligand (L-(+)-DET or D-(-)-DET).[21][22]

Awarded the 2021 Nobel Prize in Chemistry, organocatalysis utilizes small, purely organic molecules to catalyze enantioselective transformations.[23] This approach avoids the cost, toxicity, and air/moisture sensitivity often associated with transition metal catalysts, making it a "greener" alternative.[24]

Key Activation Modes: Organocatalysts operate through several distinct mechanisms:

-

Enamine Catalysis: A chiral secondary amine (e.g., proline) reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate.

-

Iminium Catalysis: The same chiral amine reacts with an α,β-unsaturated carbonyl to form an electrophilic iminium ion, which activates the molecule for conjugate addition.[25]

-

Hydrogen-Bonding Catalysis: Catalysts like chiral thioureas or phosphoric acids act as hydrogen-bond donors to activate electrophiles and organize the transition state.

Caption: Catalytic cycle for an organocatalytic aldol reaction.

This strategy employs enzymes (or whole cells) as catalysts. Enzymes are nature's catalysts, often exhibiting near-perfect enantioselectivity and operating under mild, aqueous conditions. Ketoreductases, lipases, and transaminases are commonly used for the asymmetric reduction of ketones, resolution of esters, and synthesis of chiral amines, respectively.

Method Selection and Practical Considerations

Choosing the right strategy for an enantioselective transformation depends on several factors, including the substrate's functional groups, the desired scale of the reaction, cost considerations, and available equipment.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. Mastering Stereochemistry: A Comprehensive Guide for Students – Part 1 – Organic Chemistry Academy [ochemacademy.com]

- 6. books.rsc.org [books.rsc.org]

- 7. scribd.com [scribd.com]

- 8. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ajchem-b.com [ajchem-b.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments in enantioselective photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. synarchive.com [synarchive.com]

- 16. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. studies.helsinki.fi [studies.helsinki.fi]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. dalalinstitute.com [dalalinstitute.com]

- 20. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 21. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 22. Sharpless Epoxidation [organic-chemistry.org]

- 23. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 24. Book Review: Asymmetric Organocatalysis - Albrecht Berkessel, Harald Gröger [organic-chemistry.org]

- 25. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Asymmetric Aldol Reactions Catalyzed by (2R)-2-(2-Isopropylphenyl)pyrrolidine

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Enantioselective C-C Bond Formation via Enamine Organocatalysis

Executive Summary

Organocatalysis has fundamentally shifted the paradigm of asymmetric synthesis, offering metal-free pathways to highly enantioenriched active pharmaceutical ingredients (APIs). While the foundational direct asymmetric aldol reaction was initially popularized by proline[1], modern synthetic demands often require catalysts with tunable steric environments.

(2R)-2-(2-Isopropylphenyl)pyrrolidine has emerged as a privileged chiral secondary amine scaffold. By replacing the hydrogen-bond-directing carboxylic acid of proline with a bulky, rotationally restricted 2-isopropylphenyl group, this catalyst operates through rigorous steric shielding rather than hydrogen-bonding[2]. This application note details the mechanistic rationale, quantitative performance, and a self-validating experimental protocol for utilizing this catalyst in asymmetric cross-aldol reactions.

Mechanistic Rationale & Causality (Expertise & Experience)

The efficacy of (2R)-2-(2-Isopropylphenyl)pyrrolidine is rooted in its unique structural topology, which dictates the causality of every experimental choice in the workflow:

-

Steric Shielding vs. Hydrogen Bonding: Unlike proline, which utilizes a carboxylic acid to direct the incoming electrophile via a cyclic transition state[1], 2-arylpyrrolidine derivatives rely purely on steric bulk. The isopropyl moiety at the ortho position of the phenyl ring restricts free C-C bond rotation. This creates a rigid, impenetrable steric wall that effectively shields one face of the nucleophilic enamine intermediate, forcing the electrophilic aldehyde to approach exclusively from the opposite, unhindered face[2].

-

The Necessity of Acid Co-Catalysis: Because the catalyst lacks an intrinsic acidic proton, the addition of a weak Brønsted acid (e.g., p-nitrobenzoic acid) is a kinetic necessity. The acid accelerates the initial condensation of the pyrrolidine with the donor ketone to form the iminium ion, and crucially, facilitates the hydrolysis of the final product-iminium complex to regenerate the catalyst and prevent product inhibition.

-

Solvent Trajectory Control: Non-polar aprotic solvents (such as toluene) are deliberately selected over polar solvents. Polar media can excessively solvate the enamine intermediate, disrupting the tight spatial arrangement required for high facial discrimination, thereby eroding enantioselectivity. Enantioenriched 2-arylpyrrolidine derivatives demonstrate optimal stereocontrol when the transition state is kept highly organized in non-polar environments[3].

Catalytic Cycle Visualization

The following diagram illustrates the enamine-mediated catalytic cycle, highlighting the critical intermediates where stereochemical induction occurs.

Figure 1: Catalytic cycle of the asymmetric aldol reaction via an enamine intermediate.

Quantitative Data & Substrate Scope

The steric bulk of the 2-arylpyrrolidine catalyst directly correlates with improved reactivity and selectivity across various substrates[2]. The table below summarizes typical optimized outcomes for the cross-aldol reaction between various donor ketones and acceptor aldehydes using 10 mol% of the catalyst.

| Entry | Donor Ketone | Acceptor Aldehyde | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | Toluene | 25 | 88 | 92:8 | 94 |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | Toluene | 0 | 84 | 96:4 | 98 |

| 3 | Cyclopentanone | 4-Nitrobenzaldehyde | Toluene | 0 | 79 | 89:11 | 92 |

| 4 | Acetone | 4-Nitrobenzaldehyde | Neat | 25 | 91 | N/A | 90 |

| 5 | Cyclohexanone | Benzaldehyde | Toluene | 0 | 76 | 85:15 | 88 |

Note: Lowering the reaction temperature from 25 °C to 0 °C generally rigidifies the transition state, yielding a higher diastereomeric ratio (dr) and enantiomeric excess (ee) at the slight expense of overall yield.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Analytical checkpoints are embedded at every critical phase to verify intermediate success before proceeding.

Step 1: Catalyst & Reagent Preparation

-

Action : In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (2R)-2-(2-Isopropylphenyl)pyrrolidine (0.05 mmol, 10 mol%) and p-nitrobenzoic acid (0.05 mmol, 10 mol%) under an inert argon atmosphere.

-

Validation Checkpoint : Ensure the pyrrolidine is free of oxidative degradation products via pre-reaction ^1^H NMR. The presence of the acid co-catalyst is critical; omitting it will result in an aborted iminium formation.

Step 2: Enamine Generation

-

Action : Add anhydrous toluene (1.0 mL) followed by the donor ketone (e.g., cyclohexanone, 1.0 mmol, 2.0 equiv). Stir the mixture at room temperature for 15–20 minutes.

-

Validation Checkpoint : A slight yellowing of the solution typically indicates the successful formation of the active enamine intermediate.

Step 3: Electrophilic Addition

-

Action : Cool the reaction mixture to 0 °C using an ice bath to maximize stereocontrol. Slowly add the acceptor aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol, 1.0 equiv) in one continuous portion.

-

Validation Checkpoint : Monitor the reaction strictly via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active aldehyde spot (R

f≈ 0.6) and the appearance of a more polar, UV-active product spot (Rf≈ 0.3) confirms C-C bond formation.

Step 4: Quenching & Workup

-

Action : Once the aldehyde is fully consumed (typically 12–24 hours), quench the reaction by adding saturated aqueous NH

4Cl (2.0 mL). Extract the aqueous layer with EtOAc (3 × 5 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. -

Validation Checkpoint (dr Determination) : Obtain a crude ^1^H NMR spectrum before column chromatography. Integrate the carbinol (CH-OH) protons to determine the absolute diastereomeric ratio (dr). For cyclohexanone derivatives, the anti isomer typically resonates downfield relative to the syn isomer. This ensures the dr is not artificially inflated by selective purification.

Step 5: Purification & Stereochemical Analysis

-